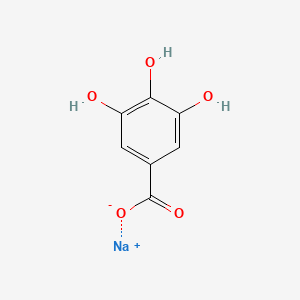

Sodium gallate

CAS No.: 2053-21-6

Cat. No.: VC1941188

Molecular Formula: C7H5NaO5

Molecular Weight: 192.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2053-21-6 |

|---|---|

| Molecular Formula | C7H5NaO5 |

| Molecular Weight | 192.1 g/mol |

| IUPAC Name | sodium;3,4,5-trihydroxybenzoate |

| Standard InChI | InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1 |

| Standard InChI Key | FZHLWVUAICIIPW-UHFFFAOYSA-M |

| SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+] |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+] |

Introduction

Chemical Properties and Structure

Identification and Basic Properties

Sodium gallate is formally identified through various chemical identifiers. The compound is registered with CAS number 30597-15-0 and is also known by several synonyms including 3,4,5-trihydroxybenzoate and benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1) .

| Property | Value |

|---|---|

| Chemical Formula | C7H5NaO5 |

| Molecular Weight | 192.1 g/mol |

| CAS Number | 30597-15-0 |

| EINECS | 218-148-1 |

| Physical Appearance | White crystalline powder |

| Solubility | Highly soluble in water |

Molecular Structure

The molecular structure of sodium gallate is characterized by a benzene ring core with three hydroxyl groups and a sodium carboxylate group. The three hydroxyl groups are positioned at carbons 3, 4, and 5 of the benzene ring, while the carboxylate group (with the sodium ion) is attached directly to the ring . This arrangement of functional groups is critical to the compound's biological activities, particularly its antioxidant properties.

The presence of multiple hydroxyl groups enhances the compound's ability to donate hydrogen atoms, which is fundamental to its antioxidant mechanism. Meanwhile, the carboxylate group with the sodium counterion contributes to the compound's water solubility and affects its interactions with biological systems .

Synthesis Methods

Traditional Synthesis from Gallic Acid

The most common method for synthesizing sodium gallate involves the reaction of gallic acid with sodium hydroxide. This acid-base reaction results in the replacement of the acidic hydrogen from the carboxyl group with a sodium ion, producing sodium gallate and water:

C7H6O5 (gallic acid) + NaOH → C7H5NaO5 (sodium gallate) + H2O

This straightforward neutralization reaction highlights the compound's formation through the replacement of a proton in the carboxyl group by a sodium ion, resulting in a salt that retains the core structure of gallic acid while gaining distinct physicochemical properties.

Alternative Synthesis Approaches

While the direct neutralization of gallic acid is the primary synthesis route, researchers have explored alternative methods to optimize yield and purity. These approaches often involve modifications to reaction conditions, including temperature control, solvent selection, and purification techniques to enhance the quality of the final product.

Biological Activities

Antioxidant Properties

Sodium gallate exhibits significant antioxidant activities, largely attributed to its polyphenolic structure with multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals . This property makes it potentially valuable in preventing oxidative damage to biomolecules.

In comparative studies examining oxygen scavenging properties of various compounds, gallate-containing materials have demonstrated notable efficacy. For instance, research on polymeric materials incorporating gallic acid derivatives showed oxygen scavenging capacity reaching approximately 20% over extended periods, significantly higher than control materials without gallate compounds .

Anti-inflammatory Effects

Sodium gallate has been identified as a cyclooxygenase 2 inhibitor, which suggests anti-inflammatory potential . Cyclooxygenase 2 (COX-2) is an enzyme involved in the production of prostaglandins that mediate inflammation. By inhibiting this enzyme, sodium gallate may help reduce inflammatory responses.

Additionally, sodium gallate has been noted as an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor . Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce compounds involved in inflammatory pathways. Inhibition of these enzymes represents another mechanism through which sodium gallate may exert anti-inflammatory effects.

Other Biological Activities

Beyond its antioxidant, anti-inflammatory, and anticancer properties, sodium gallate has been identified as an astringent and a human xenobiotic metabolite . These additional properties expand its potential applications in both medicinal and industrial contexts.

Molecular Interactions and Electronic Properties

Electronic State Analysis

Research examining the electronic properties of gallate compounds provides insights into their reactivity and molecular interactions. Studies utilizing spectroscopic methods have characterized the electronic states of gallate-containing molecules, which influence their biological activities.

For instance, analysis of related compounds like epigallocatechin-3-gallate has revealed important information about how gallate moieties interact with other molecules and solvents. These interactions are mediated by the electronic configuration of the gallate structure, particularly the distribution of electron density around the aromatic ring and hydroxyl groups .

Spectroscopic Data

Spectroscopic analyses provide valuable data about the electronic transitions and molecular properties of gallate compounds. While specific data for sodium gallate is limited in the provided sources, research on related gallate compounds offers insights into their electronic behavior.

| Methodology | Solvent Condition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|---|

| PBE0/6-31G(d,p) | Water | 4.35-10.87 | 285.0 | 0.001 |

| PBE0/6-311+G(d,p) | Water | 4.37-9.24 | ~284 | -- |

| B3LYP/6-31G(d,p) | Water | 4.06-10.39 | 305.0 | 0.001 |

Table based on calculations for gallate-containing compounds, adapted from spectroscopic studies

These spectroscopic properties relate to the compound's ability to absorb and interact with electromagnetic radiation, which can influence its reactivity in biological systems and its potential applications in various fields.

Applications

Pharmaceutical Applications

The diverse biological activities of sodium gallate make it a compound of interest in pharmaceutical research. Its antioxidant, anti-inflammatory, and potential anticancer properties suggest applications in developing therapeutic agents for various conditions .

Potential pharmaceutical applications include:

-

Development of antioxidant supplements

-

Anti-inflammatory medications

-

Anticancer therapies

-

Astringent preparations for topical use

Food Preservation Applications

Gallic acid derivatives, including sodium gallate, have shown promise in food preservation applications. Research on gallic acid-based polymers has demonstrated their effectiveness in preventing food spoilage through multiple mechanisms .

Studies examining oxygen scavenging capabilities of materials incorporating gallate compounds have shown significant preservation effects. For example, polymeric materials containing gallic acid derivatives exhibited approximately 20% oxygen scavenging capacity, which remained relatively stable over extended periods . This property is particularly valuable for food packaging applications, as oxygen is a primary factor in food deterioration.

| Storage Period (days) | pH Stability with Gallate Treatment | Oxygen Scavenging (%) |

|---|---|---|

| 0-20 | 5.54 ± 0.05 | ~2.5 (control) |

| 0-30 hours | -- | ~20 (with GA) |

| 20-120 hours | -- | ~13-17 (with modified GA) |

| 120-250 hours | -- | ~17 (with modified GA) |

Table adapted from studies on gallic acid derivatives in food preservation applications

Research Challenges and Future Directions

Current Research Limitations

Despite the promising properties of sodium gallate, research specifically focused on this compound is relatively limited. Most studies have examined related compounds like gallic acid or other gallate derivatives. This presents opportunities for more targeted research on sodium gallate itself.

Specific research challenges include:

-

Limited data on pharmacokinetics and bioavailability

-

Incomplete understanding of structure-activity relationships

-

Need for more comprehensive toxicity assessments

-

Limited clinical studies examining therapeutic applications

Future Research Directions

Future research on sodium gallate could productively focus on several areas:

-

Comprehensive characterization of pharmacological properties through in vitro and in vivo studies

-

Exploration of synergistic effects with other bioactive compounds

-

Development of targeted delivery systems to enhance efficacy

-

Clinical studies to validate therapeutic potential for specific conditions

-

Investigation of structure modifications to enhance specific biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume